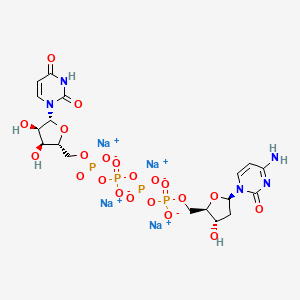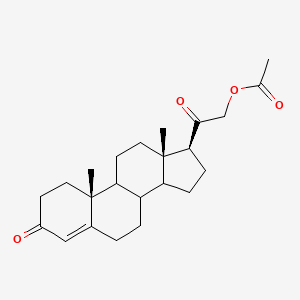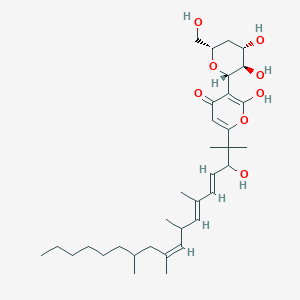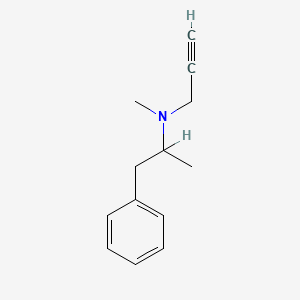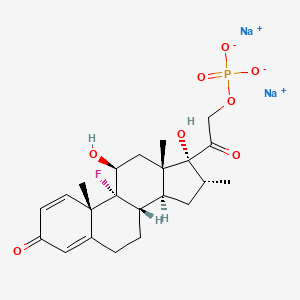
Fosfato de dexametasona sódica
Descripción general
Descripción
Dexamethasone Sodium Phosphate (DSP) is a synthetic adrenocortical steroid. It is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . It is used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders .
Synthesis Analysis
DSP is an ester of dexamethasone with anti-inflammatory action . It is soluble in phosphate buffer, which is used as a solvent for determination purposes . The DSP solution is scanned in the ultraviolet range using a double-beam spectrophotometer .Molecular Structure Analysis
DSP is an organic sodium salt which is the disodium salt of dexamethasone phosphate . It has a role as a glucocorticoid receptor agonist . The molecular formula is C22H28FNa2O8P .Chemical Reactions Analysis
DSP is known to be susceptible to hydrolysis and oxidation under certain conditions . It is also found to have a self-association mechanism, which is revealed by the behavior of the relaxation frequency and amplitude with concentration .Physical And Chemical Properties Analysis
DSP is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . The initial pH values of DSP solutions are 6.4 to 6.8 and 7.0 to 7.8 for samples in 0.9% sodium chloride and 5% dextrose, respectively .Aplicaciones Científicas De Investigación
Tratamiento de la uveítis no infecciosa
DSP se utiliza en un novedoso sistema de administración ocular de fármacos conocido como DSP-Visulex . Este sistema administra DSP por difusión pasiva a través de la esclera limbal hacia el interior del ojo utilizando la vía transscleral . Se ha demostrado que es seguro y eficaz para la uveítis no infecciosa en modelos animales, incluida la uveítis anterior, la uveítis posterior y/o la panuveítis .
Administración nasal al cerebro
DSP se ha desarrollado en una plataforma de administración de polvo cerebral en aerosol . Esta plataforma está diseñada para la administración nasal al cerebro de DSP, proporcionando concentraciones eficaces en el SNC a dosis más bajas y menor riesgo de reacciones adversas en comparación con la administración sistémica de fármacos .
Glucocorticoide antiinflamatorio
DSP es un profármaco de dexametasona, un glucocorticoide antiinflamatorio . Se ha descubierto que la DSP liposomal inhibió tanto la inflamación crónica como la destrucción de las articulaciones .
Tratamiento de la colitis ulcerosa y la enfermedad de Crohn
DSP se ha utilizado en el desarrollo de matrices semi-IPN sensibles al pH para la posible administración colónica . Estas matrices están diseñadas para el tratamiento de la colitis ulcerosa y la enfermedad de Crohn .
Osteoinduccion
DSP juega un papel en la promoción de la osteoinduccion a través de su interacción con las proteínas morfogenéticas óseas (BMP) . Las BMP son miembros de la familia del factor de crecimiento transformante beta (TGF-β) que desempeñan un papel vital en la diferenciación de las MSC en células osteogénicas .
Mecanismo De Acción
Target of Action
Dexamethasone sodium phosphate primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. When activated, they can suppress the immune response and reduce inflammation .
Mode of Action
Dexamethasone sodium phosphate interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the expression of genes that regulate inflammatory responses . Specifically, it suppresses the inflammatory response to a variety of agents .
Biochemical Pathways
The activation of glucocorticoid receptors by dexamethasone sodium phosphate affects several biochemical pathways. It leads to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . These effects collectively contribute to the anti-inflammatory and immunosuppressive properties of the compound .
Pharmacokinetics
Dexamethasone sodium phosphate exhibits rapid onset but short duration of action when compared with less soluble preparations . It is a water-soluble inorganic ester of dexamethasone, which allows it to produce a rapid response even when injected intramuscularly . The compound is partly metabolized by CYP3A4 enzymes in the liver .
Result of Action
The action of dexamethasone sodium phosphate results in a decrease in inflammation and suppression of the immune response . This makes it effective in the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It may delay or slow healing .
Action Environment
The action, efficacy, and stability of dexamethasone sodium phosphate can be influenced by various environmental factors. For instance, the compound’s water solubility allows it to be readily absorbed and exert its effects rapidly . The compound’s short duration of action means that its effects may be less sustained in environments where it is rapidly metabolized or excreted .
Safety and Hazards
Direcciones Futuras
Dexamethasone, the active component of DSP, has been found useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock . It has also been recommended for severely ill patients with COVID-19 who are on supplemental oxygen or ventilatory support . Future research may focus on its potential uses in other medical conditions .
Análisis Bioquímico
Biochemical Properties
Dexamethasone Sodium Phosphate interacts with specific nuclear steroid receptors . It also interferes with NF-kB activation and apoptotic pathways . It is a potent synthetic glucocorticoid with low mineralocorticoid activity . It inhibits capillary dilatation, leukocyte migration, and phagocytosis .
Cellular Effects
Dexamethasone Sodium Phosphate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the migration of neutrophils, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The mechanism of action of Dexamethasone Sodium Phosphate involves binding interactions with biomolecules and changes in gene expression. It binds to specific nuclear steroid receptors, leading to changes in the transcription and translation of various genes . It also interferes with NF-kB activation and apoptotic pathways . Dexamethasone Sodium Phosphate is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone .
Temporal Effects in Laboratory Settings
The effects of Dexamethasone Sodium Phosphate change over time in laboratory settings. It produces a rapid response even when injected intramuscularly . Over time, the activity of CYP3A can be induced by Dexamethasone Sodium Phosphate when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Dosage Effects in Animal Models
The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. For instance, in cattle, the induction of parturition with corticosteroids may be associated with reduced viability of calves, an increased incidence of retained placentae, and possible subsequent metritis and/or subfertility .
Metabolic Pathways
Dexamethasone Sodium Phosphate is involved in several metabolic pathways. It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 .
Transport and Distribution
Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It is administered intravenously by direct injection slowly over 1 to several minutes or by continuous or intermittent intravenous infusion and by intramuscular, intra-articular, intrasynovial, intralesional, or soft-tissue injection .
Subcellular Localization
It is known that it binds to specific nuclear steroid receptors, suggesting that it may localize to the nucleus of cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexamethasone sodium phosphate involves the conversion of Dexamethasone to its sodium phosphate salt form through a series of chemical reactions.", "Starting Materials": [ "Dexamethasone", "Sodium hydroxide", "Phosphoric acid", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Dexamethasone is dissolved in chloroform and reacted with sodium hydroxide to form the sodium salt of Dexamethasone.", "The resulting sodium salt is then reacted with phosphoric acid to form Dexamethasone sodium phosphate.", "The product is then washed with methanol and water to remove any impurities and dried to obtain the final product." ] } | |
Número CAS |
2392-39-4 |
Fórmula molecular |
C22H28FNa2O8P |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
Clave InChI |
PLCQGRYPOISRTQ-FCJDYXGNSA-L |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Apariencia |
Solid powder |
| 2392-39-4 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
1869-92-7 13926-43-7 |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


